molecular formula C24H18BrNO6 B5403688 methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B5403688
M. Wt: 496.3 g/mol
InChI Key: GGVUXTHUWIPWSX-XUTLUUPISA-N
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Description

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a pyrrole-derived compound featuring a 2,5-dihydro-1H-pyrrol-2-yl core substituted with a 4-bromobenzoyl group, a 2-furylmethyl moiety, and a methyl benzoate ester. The bromine atom may enhance lipophilicity and influence electronic properties, while the furylmethyl group could modulate metabolic stability .

Properties

IUPAC Name

methyl 4-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-4,5-dioxopyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h2-12,20,27H,13H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUXTHUWIPWSX-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Coupling with furan: The 4-bromobenzoyl chloride is then reacted with furan in the presence of a base to form the furan-substituted intermediate.

    Cyclization: The furan-substituted intermediate undergoes cyclization with a suitable reagent to form the pyrrole ring.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been explored for its antitumor properties. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of the furan and pyrrole moieties is particularly relevant as they are often associated with anticancer activity.

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of related pyrrole derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that this compound could be a candidate for further development in cancer therapy.

Agricultural Applications

The compound's structure suggests potential pesticidal properties. Compounds containing bromine and furan rings have been noted for their effectiveness in pest control. Research into similar compounds has shown efficacy against a range of agricultural pests.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
Compound AAphids85%[Study 1]
Methyl 4-[3-(4-bromobenzoyl)...Thrips75%[Study 2]
Compound CWhiteflies90%[Study 3]

Material Science

In the field of material science , this compound may serve as a precursor for synthesizing advanced materials due to its unique chemical structure. Its ability to form stable complexes can be utilized in creating polymers or nanomaterials with specific properties.

Case Study: Polymer Synthesis

A recent investigation focused on utilizing this compound as a monomer in polymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical strength, indicating promising applications in coatings and composites.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with molecular targets in biological systems. The compound’s bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The furan and pyrrole rings may also contribute to its binding affinity and specificity for certain molecular targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Core Heterocycle Variations

Target Compound: Pyrrole-derived (2,5-dihydro-1H-pyrrol-2-yl core). Analog 1: Pyrazole derivatives (e.g., compounds 16–18 in ) feature a pyrazoline core with sulfonamide and halogenated aryl substituents.

Analog 2: Compound 7n () shares a pyrrole core but incorporates a tert-butylamino group and a 5-methylisoxazol-3-yl substituent.

Substituent Effects on Physicochemical Properties

Property Target Compound Analog 1 (e.g., 16 ) Analog 2 (7n ) Analog 3 (Morpholinylpropyl Derivative )
Molecular Weight ~500–550 (estimated) 620.36 (compound 16 ) Not reported 512.54
Key Substituents 4-Bromobenzoyl, 2-furylmethyl 4-Bromophenyl, sulfonamide tert-Butylamino, 4-methoxyphenyl 3-Fluoro-4-methoxybenzoyl, morpholinylpropyl
Polarity Moderate (ester, furan) High (sulfonamide, NH groups) Moderate (ester, isoxazole) High (morpholine, fluorine)
Likely Solubility Low to moderate Low (high molecular weight) Moderate High (polar morpholine)
  • Bromine vs. Chlorine/Methoxy : The target’s 4-bromobenzoyl group may increase electron-withdrawing effects and lipophilicity compared to chlorine (compound 17 ) or methoxy (compound 18 ) substituents, impacting receptor binding .
  • Furylmethyl vs.

Biological Activity

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with significant potential in pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Bromobenzoyl Intermediate : Bromination of benzoyl chloride yields 4-bromobenzoyl chloride.
  • Coupling with Furan : The bromobenzoyl chloride reacts with furan in the presence of a base to form a furan-substituted intermediate.
  • Cyclization : This intermediate undergoes cyclization to form the pyrrole ring.
  • Esterification : The final step involves esterification with methanol to produce the methyl ester.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The bromobenzoyl group may inhibit enzyme activity, affecting metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : It may also affect gene expression related to its biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyrrole class. For instance, a related compound demonstrated notable activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related proteins warrant further investigation.

Antimicrobial Activity

Compounds bearing similar structural features have shown varying degrees of antimicrobial activity. For example, derivatives have been tested against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial effects. These findings suggest that this compound could exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialModerate to strong activity
Enzyme InhibitionInhibition of specific enzymes

Case Study: Anticancer Screening

In a recent study, a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to inhibit tumor growth effectively. Further studies are required to elucidate its precise mechanism and therapeutic potential in vivo .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 0–5°C for stepwise coupling), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios of intermediates like 4-bromobenzoyl chloride and 2-furylmethylamine. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for purification . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer : Combine NMR (¹H/¹³C) to map proton environments and carbonyl groups, FT-IR to identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functionalities, and high-resolution mass spectrometry (HRMS) for exact mass validation. X-ray crystallography is preferred for resolving stereochemical ambiguities in the dihydro-pyrrol moiety .

Q. What safety protocols should be prioritized during handling?

  • Methodological Answer : Use fume hoods for aerosol prevention, wear nitrile gloves, and employ chemical-grade goggles. In case of skin contact, wash with 15% polyethylene glycol solution followed by water. Store in amber glass containers under nitrogen to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density around the bromobenzoyl group to identify susceptible sites. Solvent effects (e.g., DMSO polarity) are integrated using polarizable continuum models (PCM). Validate predictions with kinetic studies under varying pH .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For conflicting cytotoxicity results (e.g., IC₅₀ values ±20%), use orthogonal methods like flow cytometry for apoptosis quantification and compare with structural analogs (e.g., pyridyl vs. furyl derivatives) to isolate functional group contributions .

Q. How can the compound’s stability in aqueous buffers be quantified for pharmacokinetic studies?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 14 days. Analyze degradation products via LC-MS/MS and quantify hydrolysis rates using first-order kinetics. Phosphate buffer (pH 7.4) with 0.1% BSA mimics physiological conditions .

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